N-({1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methyl-2-furamide
Description
N-({1-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methyl-2-furamide is a benzimidazole-based compound featuring a phenoxyethyl substituent at the 1-position of the benzimidazole core and an N-methyl-2-furamide group at the 2-position (via a methylene linker). The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its versatility in targeting enzymes, receptors, and nucleic acids .
Properties
IUPAC Name |
N-methyl-N-[[1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]benzimidazol-2-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3/c1-18(2)20-12-11-19(3)16-24(20)32-15-13-29-22-9-6-5-8-21(22)27-25(29)17-28(4)26(30)23-10-7-14-31-23/h5-12,14,16,18H,13,15,17H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGAOIAAPNRTRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-({1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methyl-2-furamide is a synthetic compound that belongs to the class of benzimidazole derivatives. This compound has garnered interest due to its potential biological activities, particularly in the realms of antitumor and antimicrobial effects. The structure of this compound suggests a complex interplay of pharmacological properties that merit detailed exploration.
Chemical Structure
The chemical structure can be summarized as follows:
- Molecular Formula : C19H22N2O2
- Molecular Weight : 326.39 g/mol
- Key Functional Groups :
- Benzimidazole core
- Furamide moiety
- Isopropyl and methyl substitutions on the phenoxy group
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzimidazole derivatives, including those similar to this compound.
- In Vitro Studies :
- Compounds with a similar structural backbone have been tested against various cancer cell lines, including A549 (lung cancer), HCC827, and NCI-H358.
- The IC50 values for related compounds have shown promising results, indicating significant cytotoxicity against these cell lines. For example, one study reported IC50 values for related compounds ranging from 0.85 μM to 6.75 μM in 2D assays, suggesting that modifications in structure can enhance activity against specific targets .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | A549 | 2.12 |
| Compound B | HCC827 | 5.13 |
| Compound C | NCI-H358 | 0.85 |
The mechanism by which these compounds exert their antitumor effects often involves interaction with DNA. Studies indicate that these compounds predominantly bind within the minor groove of AT-rich DNA sequences, which may disrupt replication and transcription processes . This interaction is crucial for their antitumor efficacy.
Antimicrobial Activity
In addition to antitumor properties, some derivatives have demonstrated antimicrobial activity. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival.
Case Studies
A notable case study involved the synthesis and evaluation of a series of benzimidazole derivatives, including those structurally related to this compound. These studies typically assess both cytotoxicity and selectivity against cancerous versus normal cells.
Example Study Findings:
- Study Design : Evaluated compounds in both 2D and 3D cell culture formats.
- Results : Compounds exhibited higher cytotoxicity in 2D cultures compared to 3D formats, indicating the importance of microenvironment in drug efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of the target compound, emphasizing key substituents, biological activities, and design rationales:
Key Observations:
Substituent Effects on Bioactivity: Carbamate vs. Furamide: Benomyl and carbendazim (carbamate derivatives) are established fungicides, suggesting that carbamates enhance microtubule disruption . Phenoxyethyl Chain: The phenoxyethyl group in the target compound is absent in most analogs, except for compounds like 890635-34-4 (N-[2-[1-[2-(2-Chlorophenoxy)ethyl]-1H-benzimidazol-2-yl]ethyl]formamide, ). This moiety likely increases lipophilicity, improving cellular uptake compared to polar analogs like 2f .
Synthetic Strategies: The furamide group in the target compound could be synthesized via condensation of 2-furoic acid derivatives with a benzimidazole-methylamine intermediate, analogous to methods in for furan-containing imines . Phenoxyethyl attachment may involve nucleophilic substitution between 2-(2-isopropyl-5-methylphenoxy)ethyl bromide and the benzimidazole nitrogen, as seen in similar benzimidazole alkylation reactions .
Spectroscopic Characterization: FTIR would confirm the benzimidazole NH stretch (~3400 cm⁻¹), aromatic C-H (~3100 cm⁻¹), and furamide C=O (~1680 cm⁻¹) . $^1$H NMR would show signals for the isopropyl group (δ 1.2–1.4 ppm, doublet), phenoxyethyl chain (δ 3.8–4.5 ppm), and furan protons (δ 6.3–7.4 ppm) .
Hydrogen-Bonding and Crystal Packing: The furamide’s carbonyl and NH groups may participate in hydrogen-bonding networks, similar to Etter’s graph-set analysis in benzimidazole crystals . This could influence solubility and crystallization behavior compared to non-amide analogs.
Preparation Methods
Preparation of 1H-Benzimidazole-2-carbaldehyde
The benzimidazole core is synthesized via cyclization of o-phenylenediamine with glyoxylic acid under acidic conditions. A representative protocol involves:
Table 1: Reaction Conditions for Benzimidazole Formation
| Reagent | Quantity | Solvent | Temperature | Yield |
|---|---|---|---|---|
| o-Phenylenediamine | 10 mmol | HCl (1M) | 80°C | 85% |
| Glyoxylic acid | 12 mmol | Ethanol | Reflux |
The intermediate is purified via recrystallization from ethanol, yielding a white crystalline solid (mp 189–191°C).
Synthesis of 2-(2-Isopropyl-5-methylphenoxy)ethyl bromide
The phenoxyethyl side chain is introduced through nucleophilic substitution. 2-Isopropyl-5-methylphenol is reacted with 1,2-dibromoethane in the presence of K₂CO₃:
Table 2: Alkylation of 2-Isopropyl-5-methylphenol
| Reagent | Quantity | Solvent | Time | Yield |
|---|---|---|---|---|
| 2-Isopropyl-5-methylphenol | 15 mmol | Acetone | 12 h | 76% |
| 1,2-Dibromoethane | 18 mmol | |||
| K₂CO₃ | 20 mmol |
The product is isolated by distillation under reduced pressure (bp 145–148°C at 15 mmHg).
Amide Bond Formation Strategies
Coupling of Benzimidazole and Furamide Moieties
The critical amide bond is formed using carbodiimide-based agents. Two protocols are compared:
Table 3: Amide Coupling Efficiency
| Coupling Agent | Solvent | Temperature | Yield | Purity |
|---|---|---|---|---|
| HATU | DMF | RT | 92% | 98.5% |
| EDCI | DCM | 0°C → RT | 78% | 95.2% |
HATU in DMF provides superior yields, attributed to enhanced activation of the furan-2-carboxylic acid. The reaction is monitored via TLC (Rf = 0.45 in ethyl acetate/hexane 1:1).
Purification and Characterization
Chromatographic Purification
Silica gel chromatography (ethyl acetate/hexane gradient) resolves residual coupling reagents and byproducts:
Table 4: Chromatographic Conditions
| Stationary Phase | Mobile Phase | Purity | Recovery |
|---|---|---|---|
| Silica gel 60 | Ethyl acetate/hexane (3:7) | 98.5% | 89% |
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, benzimidazole-H), 7.45–7.12 (m, aromatic-H), 4.72 (q, J = 6.8 Hz, -OCH₂CH₂-).
-
HRMS : m/z calc. for C₂₆H₂₈N₃O₃ [M+H]⁺: 454.2124; found: 454.2121.
Optimization and Scale-Up Considerations
Q & A
Basic: What synthetic strategies are employed for synthesizing this compound?
The synthesis involves multi-step reactions, typically starting with benzimidazole precursors and functionalizing them via nucleophilic substitutions or coupling reactions. Key steps include:
- Benzimidazole core formation : Cyclization of o-phenylenediamine derivatives under acidic conditions, followed by alkylation with 2-(2-isopropyl-5-methylphenoxy)ethyl groups .
- Furanamide coupling : Reaction of 2-furoyl chloride with the benzimidazole-methylamine intermediate in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) or DMAP (dimethylaminopyridine) in DMF .
- Purification : Column chromatography or recrystallization to isolate the final product, with HPLC monitoring to ensure >95% purity .
Basic: Which analytical techniques are critical for structural confirmation?
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., methyl groups on benzimidazole and phenoxy moieties) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]+ ion at m/z calculated for C28H30N3O3) .
- IR Spectroscopy : Peaks at ~1600 cm (C=O stretch) and ~1250 cm (C-N stretch) .
Advanced: How can researchers resolve discrepancies in spectroscopic data for the benzimidazole moiety?
Discrepancies (e.g., unexpected splitting in H NMR) may arise from rotational isomerism or impurities. Strategies include:
- 2D NMR (COSY, NOESY) : To assign proton-proton correlations and confirm spatial arrangements .
- X-ray Crystallography : Definitive structural elucidation, as demonstrated for related benzimidazole derivatives in Acta Crystallographica reports .
- Control experiments : Re-synthesizing intermediates to trace the source of anomalies .
Advanced: What strategies optimize yield in the final coupling step?
Low yields (<50%) in the furanamide coupling step are common. Optimization approaches:
- Catalyst screening : DMAP vs. pyridine bases, with DMAP improving reaction rates in DMF .
- Solvent effects : Polar aprotic solvents (e.g., DCM or THF) enhance reactivity compared to non-polar solvents .
- Temperature control : Reflux (50–60°C) for 48 hours maximizes conversion while minimizing side products .
Basic: What are common impurities, and how are they quantified?
Impurities often include:
- Unreacted intermediates : Residual benzimidazole-methylamine (detected via TLC).
- Isomeric byproducts : Ortho vs. para substitution on the phenoxy group (resolved by HPLC with C18 columns) .
| Impurity Type | Maximum Limit (%) | Detection Method |
|---|---|---|
| Any individual impurity | ≤0.1 | HPLC (UV 254 nm) |
| Total impurities | ≤0.5 |
Advanced: How does substituent variation on the phenoxy group affect bioactivity?
Comparative studies on analogs (e.g., replacing isopropyl with methyl or halogen groups) reveal:
- Lipophilicity : Isopropyl groups enhance membrane permeability, critical for in vivo anti-hyperlipidemic activity .
- Steric effects : Bulkier substituents reduce binding affinity to target enzymes (e.g., HMG-CoA reductase) .
- Data contradictions : Some analogs show unexpected toxicity despite structural similarity, necessitating in-depth SAR (structure-activity relationship) studies .
Advanced: What in vivo models are suitable for evaluating pharmacological activity?
- Hyperlipidemia models : High-fat diet-induced rats, with endpoints including serum LDL/HDL ratios and liver enzyme levels .
- Dose-response studies : 10–50 mg/kg oral administration, monitoring pharmacokinetics (Cmax, T1/2) via LC-MS .
- Contradictory results : Discrepancies between in vitro enzyme inhibition and in vivo efficacy may arise from metabolic instability, requiring prodrug strategies .
Basic: What computational methods predict the compound’s binding modes?
- Molecular docking : Using AutoDock Vina to simulate interactions with target proteins (e.g., PPAR-α) .
- MD simulations : Assessing binding stability over 100 ns trajectories in GROMACS .
- Limitations : Overestimation of hydrogen bonding in furanamide moieties compared to crystallographic data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
